Protoporphyrin(2-)

Description

Properties

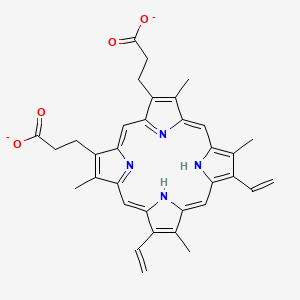

Molecular Formula |

C34H32N4O4-2 |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42)/p-2 |

InChI Key |

ZCFFYALKHPIRKJ-UHFFFAOYSA-L |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C |

Origin of Product |

United States |

Scientific Research Applications

Photodynamic Therapy

Overview

Photodynamic therapy is a treatment modality that utilizes photosensitizers like protoporphyrins to generate reactive oxygen species upon light activation. This process selectively destroys target tissues, making it a promising approach for treating cancers and other diseases.

Mechanism

Upon exposure to specific wavelengths of light, protoporphyrin generates singlet oxygen and other reactive species that induce cellular damage. This mechanism has been effectively applied in treating conditions such as macular degeneration and various cancers, including skin and bladder cancers .

Clinical Applications

- FDA Approved Treatments : PPIX derivatives have received FDA approval for skin cancer treatments, with ongoing clinical trials for other malignancies .

- Case Studies : Research has demonstrated the efficacy of PPIX in enhancing tumor selectivity during therapy, particularly when combined with specific light wavelengths .

Molecular Electronics and Sensors

Applications in Electronics

Protoporphyrins are explored as components in molecular electronics due to their unique electronic properties. They have been integrated into dye-sensitized solar cells, enhancing energy conversion efficiencies .

Sensing Applications

PPIX and its derivatives are utilized in biosensors for detecting biomolecules. Their ability to interact with DNA and proteins allows for the development of sensitive detection methods for various biological analytes .

Biological Applications

Biochemical Functions

As a precursor to heme, protoporphyrin plays a vital role in oxygen transport and electron transfer within cells. Its derivatives are being investigated for therapeutic uses, including:

- Antiviral Activity : Certain protoporphin-peptide conjugates have shown promise against viruses like HIV in vitro .

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making PPIX relevant in treating inflammatory diseases .

Toxicology

Role as a Biomarker

Protoporphyrin levels serve as biomarkers in environmental toxicology studies. Elevated levels can indicate exposure to toxins such as lead or organochlorines, while deficiencies may signal metabolic disorders .

Clinical Case Studies

A notable case involved a patient with erythropoietic protoporphyria who exhibited severe photosensitivity due to elevated protoporphyrin levels. Management included sun avoidance and beta-carotene supplements to mitigate symptoms .

Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Photodynamic Therapy | Treatment of cancers using light-activated PPIX | Effective against skin and bladder cancers; FDA approved |

| Molecular Electronics | Integration into solar cells and electronic devices | Enhances energy conversion efficiency |

| Biological Research | Roles in heme synthesis, antiviral activity, anti-inflammatory effects | Potential therapeutic applications being explored |

| Toxicology | Biomarker for environmental exposure | Elevated levels indicate toxicity; useful in clinical diagnostics |

Comparison with Similar Compounds

Hematoporphyrin, Coproporphyrin, and Deuteroporphyrin

- Inhibition Dynamics : Hemato-, copro-, and deuteroporphyrins compete with PPIX in enzymatic processes. For instance, a molecular ratio of ~10:1 (inhibitor:PPIX) is required for near-complete inhibition of heme synthesis in Hemophilus influenzae .

- Functional Specificity : Unlike other iron porphyrins (e.g., iron mesoporphyrin), iron-protoporphyrin IX (heme) uniquely supports nitrate reductase activity, enabling nitrate-to-nitrite conversion in bacterial metabolism .

Protoporphyrinogen IX

- PPIX Biosynthesis: Protoporphyrinogen IX is oxidized to PPIX by protoporphyrinogen oxidase (PPO), a key step in chlorophyll and heme pathways. PPO inhibition leads to PPIX accumulation, causing phototoxic ROS generation in plants .

Metal-Protoporphyrin Complexes

Table 1: Key Structural and Functional Differences

Antiviral Activity

- SARS-CoV-2 Inhibition : PPIX and verteporfin (a PPIX derivative) suppress SARS-CoV-2 infection in vitro. PPIX shows an EC50 of 0.23 µM and a high selectivity index (S.I. = 952.74), outperforming remdesivir in safety margins .

- Hepatitis B Treatment : PPIX targets key pathways (PI3K-Akt, Ras) via interactions with AKT1 and MAPK1, demonstrating favorable drug-likeness (Lipinski compliance) and low toxicity (LD50 = 3066 mg/kg) .

Table 2: Antiviral Efficacy Comparison

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (S.I.) | |

|---|---|---|---|---|

| PPIX | 0.23 | 219.13 | 952.74 | |

| Verteporfin | 0.03 | 10.33 | 368.93 | |

| Remdesivir | 1.35 | 303.23 | 224.61 |

Photodynamic Therapy (PDT)

- PPIX vs. Synthetic Porphyrins : PPIX generates singlet oxygen (¹O₂) upon irradiation, but bis(imidazolylporphyrin) self-assemblies exhibit higher two-photon absorption cross-sections (~7,500 GM), enhancing PDT efficacy in deep tissues .

Environmental and Clinical Indicators

- Lead Exposure Biomarker : Free erythrocyte protoporphyrin (FEP) and zinc protoporphyrin (ZPP) are sensitive markers of lead intoxication, unlike coproporphyrin, which is less specific .

- Erythropoietic Protoporphyria (EPP) : PPIX accumulation in EPP causes severe photosensitivity. X-linked protoporphyria (XLP) patients exhibit higher erythrocyte PPIX levels (~2,000 µg/dL vs. ~1,500 µg/dL in EPP), correlating with liver damage risk .

Chemical and Adsorption Properties

- Matrix Interactions : PPIX adsorption on methyl-modified TiO2 microspheres is 40% higher than bilirubin, attributed to its propionate side chains .

- MALDI-MS Analysis: PPIX requires specialized matrices (e.g., DHB) for optimal ionization, unlike deuteroporphyrin, which ionizes efficiently with α-cyano-4-hydroxycinnamic acid .

Preparation Methods

Enzymatic Synthesis in Eukaryotic Organisms

Protoporphyrin(2-) is synthesized endogenously in mitochondria and cytosol through an eight-step enzymatic pathway. The process begins with the condensation of glycine and succinyl-CoA catalyzed by δ-aminolevulinic acid (ALA) synthase , a pyridoxal phosphate (PLP)-dependent enzyme. This reaction forms ALA, which is transported to the cytosol for subsequent transformations.

Four molecules of ALA undergo dehydration via ALA dehydratase to form porphobilinogen (PBG) . PBG is then polymerized into hydroxymethylbilane by PBG deaminase , followed by cyclization to uroporphyrinogen III through uroporphyrinogen III synthase . Decarboxylation of uroporphyrinogen III by uroporphyrinogen decarboxylase yields coproporphyrinogen III , which re-enters mitochondria. Oxidative decarboxylation by coproporphyrinogen oxidase produces protoporphyrinogen IX , which is finally oxidized to protoporphyrin IX by protoporphyrinogen oxidase . The deprotonated form, protoporphyrin(2-), is stabilized under physiological pH conditions.

Table 1: Key Enzymes in Protoporphyrin(2-) Biosynthesis

| Enzyme | Cofactor | Location | Function |

|---|---|---|---|

| ALA synthase | PLP | Mitochondria | Condenses glycine and succinyl-CoA to ALA |

| ALA dehydratase | Zn²⁺ | Cytosol | Converts ALA to porphobilinogen |

| PBG deaminase | None | Cytosol | Polymerizes PBG to hydroxymethylbilane |

| Uroporphyrinogen III synthase | None | Cytosol | Cyclizes hydroxymethylbilane to uroporphyrinogen III |

| Coproporphyrinogen oxidase | Molecular O₂ | Mitochondria | Oxidizes coproporphyrinogen III to protoporphyrinogen IX |

Regulatory Mechanisms

Heme, the iron-chelated derivative of protoporphyrin(2-), exerts feedback inhibition on ALA synthase to prevent overproduction. Under iron-deficient conditions, protoporphyrin(2-) accumulates, leading to pathologies such as erythropoietic protoporphyria.

Chemical Synthesis of Protoporphyrin(2-)

Template-Assisted Cyclization

Chemical synthesis of protoporphyrin(2-) often employs Rothemund-Lindsey condensation , reacting pyrrole derivatives with aldehydes under acidic conditions. For example, 4-fluoro-2,6-dimethylbenzaldehyde and pyrrole condense in refluxing propionic acid to form the porphyrin macrocycle. The free base porphyrin is subsequently deprotonated using sodium hydroxide to yield protoporphyrin(2-).

Table 2: Reaction Conditions for Protoporphyrin(2-) Synthesis

| Starting Material | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Pyrrole + 4-Fluoro-2,6-DMB | Propionic acid | 140 | None | 78 |

| Uroporphyrinogen III | Acetic acid | 25 | HCl | 65 |

Metalloporphyrin Demetalation

Protoporphyrin(2-) can be obtained by demetalating metalloporphyrins. For instance, iron protoporphyrin IX (heme) is treated with concentrated HCl to remove Fe²⁺, followed by neutralization with NaOH to form the disodium salt. This method is scalable but requires stringent pH control to avoid porphyrin degradation.

Extraction from Natural Sources

Hemoglobin-Derived Isolation

Protoporphyrin(2-) is extracted from animal blood through hemolysis and acid hydrolysis. Red blood cells are lysed in hypotonic buffer, and hemoglobin is precipitated using glacial acetic acid. The supernatant is treated with HCl to release protoporphyrin IX, which is then neutralized with NaOH to form the disodium salt. Chromatographic purification (e.g., silica gel column) removes residual heme and proteins.

Table 3: Protoporphyrin(2-) Extraction Efficiency

| Source | Purity (%) | Yield (mg/L blood) | Method |

|---|---|---|---|

| Bovine blood | 95 | 12.4 | Acid hydrolysis |

| Recombinant E. coli | 98 | 8.7 | Fermentation + HPLC |

Microbial Fermentation

Recombinant E. coli strains engineered to overexpress ALA synthase and ferrochelatase mutants accumulate protoporphyrin(2-) extracellularly. Fermentation broths are centrifuged, and the supernatant is subjected to ion-exchange chromatography to isolate the compound.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar porphyrin ring with N···N distances of 4.11 Å and symmetric carboxylate groups. The sodium ions are coordinated to the propionate side chains, stabilizing the 2- charge.

Industrial and Research Applications

Catalysis

Protoporphyrin(2-) derivatives, such as Cu(II)TFP , catalyze hydrogen evolution reactions (HER) with a rate constant (k<sub>app</sub>) of 5.79 × 10³ M⁻¹s⁻¹. The disodium salt’s solubility enhances its utility in aqueous-phase reactions.

Biomedical Uses

As a photosensitizer in photodynamic therapy , protoporphyrin(2-)’s absorbance at 630 nm enables targeted cancer cell apoptosis under laser irradiation.

Q & A

Basic: What spectroscopic methods are most reliable for detecting Protoporphyrin(2-) in biological samples, and how are they optimized?

Methodological Answer :

Fluorescence spectroscopy and UV-Vis spectrophotometry are widely used. For fluorescence, excitation/emission wavelengths of 400–410 nm and 630–635 nm (Q-band region) are optimal for Protoporphyrin(2-), with peak values calibrated via linear regression against known concentrations . UV-Vis leverages absorbance peaks at ~380 nm (Soret band) and 500–630 nm (Q-bands) . Subtracting background spectra from unspiked samples improves accuracy in complex matrices like blood or feed .

Advanced: How can computational methods elucidate Protoporphyrin(2-) interactions in enzyme-substrate recognition studies?

Methodological Answer :

Potential of Mean Force (PMF) calculations and molecular dynamics simulations provide atomic-level insights. For example, PMF profiles reveal free energy changes during substrate binding to enzymes like Protoporphyrinogen Oxidase (PPO), identifying key intermediates and conformational shifts. Docking studies using product-bound PPO structures further validate feedback inhibition mechanisms .

Advanced: What experimental evidence supports the feedback inhibition mechanism of Protoporphyrin(2-) in heme biosynthesis?

Methodological Answer :

Competitive inhibition assays and kinetic studies demonstrate that Protoporphyrin(2-) binds to PPO, reducing substrate conversion rates. Free energy profiles from PMF calculations align with experimental Km/Ki values, confirming its role in regulating heme levels. Mutagenesis of active-site residues (e.g., Tyr308) further disrupts inhibition, validating mechanistic models .

Basic: How does Protoporphyrin(2-) function in metabolic pathways beyond heme synthesis?

Methodological Answer :

In microbial systems, Protoporphyrin(2-)-iron complexes (e.g., HmuY) facilitate haem acquisition, critical for pathogen survival. UV-Vis spectroscopy (Soret band shifts) and affinity chromatography isolate these complexes, while knockout strains confirm phenotypic dependence .

Advanced: What methodologies enable scalable electrocatalytic applications of Protoporphyrin(2-)?

Methodological Answer :

Electrochemical CO₂ reduction to CO uses blood-derived Protoporphyrin(2-) catalysts. Cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) quantify Faradaic efficiency (>90% CO yield). X-ray absorption spectroscopy (XAS) confirms Mn/Fe-protoporphyrin coordination, critical for catalytic activity .

Basic: What sample preparation protocols minimize Protoporphyrin(2-) degradation during extraction?

Methodological Answer :

Immediate cold centrifugation (4°C) of blood samples prevents oxidative degradation. For tissues, homogenization in pH 7.4 buffer with EDTA chelates metal ions that catalyze porphyrin breakdown. Protect samples from light using amber vials to avoid photodegradation .

Advanced: How can researchers resolve contradictions in Protoporphyrin(2-) quantification data across studies?

Methodological Answer :

Standardize calibration curves using certified reference materials (e.g., Protoporphyrin IX from Sigma). Cross-validate via HPLC-MS for absolute quantification. Address batch effects by reporting instrument parameters (e.g., slit width in spectrofluorometers) and normalizing to internal controls (e.g., heme content) .

Basic: What are the advantages of fluorescence over UV-Vis for Protoporphyrin(2-) detection?

Methodological Answer :

Fluorescence offers higher sensitivity (detection limits ~0.05 ppm vs. 0.1 ppm for UV-Vis) and selectivity in complex matrices due to dual wavelength filtering. However, UV-Vis is preferable for kinetic studies requiring rapid, continuous monitoring (e.g., enzyme assays) .

Advanced: How are binding models for Protoporphyrin(2-)-enzyme interactions validated experimentally?

Methodological Answer :

Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Coupled with site-directed mutagenesis, ITC data validate computational models (e.g., hydrogen bonding with Tyr308 in PPO). X-ray crystallography of co-crystals provides structural confirmation .

Basic: What strategies improve Protoporphyrin(2-) quantification accuracy in heterogeneous samples?

Methodological Answer :

Matrix-matched calibration (e.g., spiking porphyrin-free serum) corrects for interference. Second-derivative spectroscopy minimizes background noise in UV-Vis, while synchronous fluorescence spectroscopy reduces scatter artifacts. Normalize to protein content (Bradford assay) for biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.